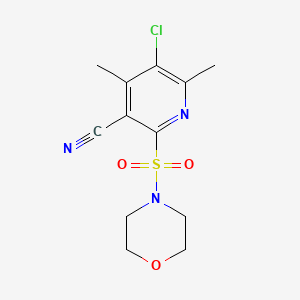![molecular formula C17H24N2OS B5560370 2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches to structurally related compounds often involve intricate reactions that establish the desired frameworks and functional groups. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a resemblance to the target compound in terms of the thiadiazole ring, has been explored through methods aiming to enhance potency and solubility for pharmaceutical applications (Shukla et al., 2012). Similarly, the assembly of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives demonstrates the versatility of carbodiimide condensation in generating compounds with potential bioactivity (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure elucidation often involves crystallographic analysis to determine the conformation and stereochemistry of the compound. For example, analysis of the adamantane-containing compound "2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide" reveals distinct geometrical features, with the adamantyl substituent adopting a gauche conformation relative to the acetamide moiety. This structural insight was obtained through single-crystal X-ray diffraction, highlighting the intricate details of molecular geometry and intermolecular interactions (Bunev et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Adamantane derivatives, including 2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, have been widely studied for their unique chemical properties and potential applications in drug development. Recent research has focused on the synthesis and characterization of adamantyl-containing nucleic bases and related compounds. These adamantane derivatives are of particular interest due to their promising biological activity and potential as highly effective and selective drugs. The last decade has seen significant advancements in overcoming limitations related to the synthesis of unsubstituted adamantane, leading to a broader exploration of its derivatives (Shokova & Kovalev, 2013).
Pharmacological Profile
Adamantane derivatives have been recognized for their pharmacological potential, especially in the treatment of neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. A comparative analysis of structure-activity relationships for over 75 natural and synthetic adamantane derivatives, including those like amantadine and memantine, currently used in clinical settings, has shown that certain adamantane derivatives have pharmacological potential that exceeds well-known treatments. This insight is valuable for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry, highlighting promising research directions for the development of novel therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2020).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c20-16(18-2-1-15-10-21-11-19-15)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,1-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYVJWPBHNEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)


![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)


![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)